molecular formula C13H19ClN2O B4286251 N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea

N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea

Cat. No. B4286251
M. Wt: 254.75 g/mol
InChI Key: XIJRJTJHIVFACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea, commonly known as SBEU, is a synthetic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. SBEU has a molecular weight of 288.82 g/mol and a melting point of 114-115°C.

Mechanism of Action

SBEU works by binding to the ATP-binding site of protein kinases, which prevents them from phosphorylating their target proteins. This leads to a downstream effect on various signaling pathways, ultimately affecting cellular processes such as proliferation and survival.
Biochemical and Physiological Effects
SBEU has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In animal studies, it has been shown to reduce tumor growth and improve survival rates in mice with certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of SBEU is its specificity for protein kinases, which allows researchers to study the function of these enzymes in a more targeted manner. However, one limitation is that it may not be effective against all types of protein kinases, and its effects may vary depending on the specific cellular context.

Future Directions

There are many potential future directions for research involving SBEU. One area of interest is in developing new drugs that target specific protein kinases implicated in various diseases, such as cancer and autoimmune disorders. Another area of interest is in studying the downstream effects of protein kinase inhibition, such as changes in gene expression and cellular metabolism. Overall, SBEU is a valuable tool for scientific research and has the potential to lead to important discoveries in the field of biochemistry and pharmacology.

Scientific Research Applications

SBEU is primarily used as a research tool to study the function of certain proteins and enzymes in the body. It has been shown to inhibit the activity of a class of enzymes called protein kinases, which play a key role in many cellular processes such as cell division, differentiation, and apoptosis. By inhibiting these enzymes, SBEU can help researchers better understand their function and develop new drugs that target them.

properties

IUPAC Name

1-butan-2-yl-3-[2-(3-chlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-3-10(2)16-13(17)15-8-7-11-5-4-6-12(14)9-11/h4-6,9-10H,3,7-8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJRJTJHIVFACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-3-[2-(3-chlorophenyl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.